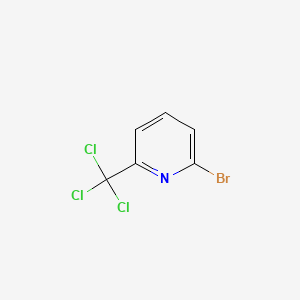

2-Bromo-6-(trichloromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrCl3N |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-bromo-6-(trichloromethyl)pyridine |

InChI |

InChI=1S/C6H3BrCl3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H |

InChI Key |

RETDUNNRIXVDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Trichloromethyl Pyridine and Its Precursors

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 2-bromo-6-(trichloromethyl)pyridine (B6225466). Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as bromination, typically require harsh conditions and can lead to a mixture of isomers. nih.gov

A common strategy for achieving regioselectivity is the Sandmeyer-type reaction, starting from an aminopyridine. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine. chemicalbook.com This process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrogen bromide and bromine at low temperatures, followed by decomposition of the diazonium salt. chemicalbook.comgoogle.com

Another approach involves the direct halogenation of pyridine N-oxides, which can facilitate substitution at the 2-position. nih.gov Additionally, modern methods for regioselective halogenation include the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govacs.org For 2-aminopyridines and 2-aminodiazines, a method using LiCl or LiBr in the presence of Selectfluor allows for regioselective chlorination or bromination. rsc.org The regioselectivity in these cases is often influenced by the substitution pattern already present on the pyridine ring. rsc.orgmdpi.com

Approaches to Introducing and Modifying the Trichloromethyl Group on Pyridine Rings

The formation of the trichloromethyl group on the pyridine ring is another essential transformation. This can be achieved through various chlorination-based routes or by the interconversion of other functional groups.

Chlorination-Based Routes for Trichloromethyl Formation

A prevalent method for synthesizing the trichloromethyl group is the exhaustive chlorination of a methyl group attached to the pyridine ring. For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated to produce 2-chloro-5-(trichloromethyl)pyridine. epo.org This reaction is often carried out using chlorine gas, sometimes in the presence of a free radical initiator or under UV irradiation. epo.orgepo.org The chlorination can be performed in the liquid phase or in the gas phase at elevated temperatures. epo.orggoogle.com

A multi-stage liquid-phase continuous chlorination process has been developed for the preparation of 2-chloro-6-(trichloromethyl)pyridine from 2-methylpyridine, which is described as simple, efficient, and environmentally friendly. google.com Another patented method involves the gas-phase reaction of picoline with chlorine in the presence of an inert diluent at high temperatures. epo.org

Functional Group Interconversions Leading to Trichloromethylated Pyridines

While direct chlorination of a methyl group is common, other functional groups can also be converted to the trichloromethyl group. However, detailed research findings specifically for this compound synthesis via this route are less commonly reported in the provided context. In a broader context of pyridine chemistry, the conversion of carboxylic acids or their derivatives to trichloromethyl groups can be a potential, though often more complex, pathway.

Convergent and Linear Synthetic Protocols for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would typically involve a stepwise modification of a single starting material. For instance, one could start with 2-amino-6-methylpyridine, first perform the bromination via the Sandmeyer reaction to yield 2-bromo-6-methylpyridine, and then proceed with the exhaustive chlorination of the methyl group to obtain the final product.

A convergent synthesis , on the other hand, would involve the separate synthesis of two key fragments that are later combined. In this case, one fragment could be a brominated pyridine ring and the other a precursor for the trichloromethyl group. However, for a relatively small molecule like this compound, a linear approach is generally more common and practical.

A documented synthesis of a related compound, 2-chloro-6-(trichloromethyl)pyridine, starts from 2-picoline. google.com The process involves the chlorination of 2-picoline in the presence of a catalyst. google.com A similar strategy could be envisioned for the bromo-analogue, potentially starting from 2-bromo-6-methylpyridine.

Catalytic Advancements in the Synthesis of this compound

Catalysis plays a significant role in improving the efficiency and selectivity of the synthetic steps. In the chlorination of picoline to form the trichloromethyl group, catalysts such as those based on metal ion compounds loaded on activated carbon have been employed. google.com For instance, iron or zinc oxides on activated carbon can be used. google.com The use of catalysts can lead to higher yields and safer reaction conditions. google.com

For the bromination step, while the classical Sandmeyer reaction is often uncatalyzed, modern cross-coupling reactions catalyzed by transition metals like palladium or copper could offer alternative routes for introducing the bromo group, although specific examples for this target molecule are not detailed in the provided search results.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. rasayanjournal.co.inbiosynce.com In the context of synthesizing this compound, several aspects can be considered.

The use of hazardous reagents is a key concern. Traditional chlorination methods often employ large excesses of chlorine gas, which is toxic. epo.org Developing more selective and efficient chlorination processes, potentially using catalysts, can reduce the environmental impact. google.com The multi-stage continuous chlorination process mentioned earlier is an example of a more environmentally friendly approach, as it allows for the recycling of excess chlorine and the capture of hydrogen chloride as a byproduct. google.com

Solvent choice is another important factor. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. rasayanjournal.co.in While many of the described syntheses use organic solvents, research into alternative reaction media is a continuous effort in chemical synthesis. biosynce.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Trichloromethyl Pyridine

Reactions at the Bromo Substituent

The primary site of reactivity on the 2-Bromo-6-(trichloromethyl)pyridine (B6225466) molecule, for the purposes of this discussion, is the carbon-bromine bond. The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the inductive effect of the trichloromethyl group, renders the C2-position susceptible to both nucleophilic attack and oxidative addition in transition metal-catalyzed processes.

Nucleophilic Substitution Reactions of the Bromo Group

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. The strong electron-withdrawing capacity of the trichloromethyl group should activate the pyridine ring towards attack by nucleophiles, facilitating the displacement of the bromide ion.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl structures. It is highly probable that this compound would serve as a competent coupling partner in Suzuki-Miyaura reactions with various aryl- and heteroarylboronic acids or their esters. The electron-deficient nature of the pyridine ring should facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond. While patents describe Suzuki-Miyaura reactions on other substituted bromopyridines, specific examples and data tables for this compound are absent from the reviewed literature.

A hypothetical Suzuki-Miyaura reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-6-(trichloromethyl)pyridine |

This table represents a generalized, hypothetical reaction and is not based on published experimental data for this specific substrate.

Ullmann-type reactions, which are typically copper-catalyzed, are used to form carbon-nitrogen and carbon-oxygen bonds. These reactions involve the coupling of an aryl halide with an amine, alcohol, or thiol. Given the reactivity of other 2-bromopyridines in Ullmann condensations, it is expected that this compound would react with anilines, phenols, and other nucleophiles under copper catalysis. The electron-withdrawing trichloromethyl group would likely enhance the reactivity of the bromo substituent in these transformations. Despite this, specific protocols and documented outcomes for Ullmann-type reactions involving this compound could not be located.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is generally tolerant of a wide range of functional groups. This compound is predicted to be a suitable substrate for Sonogashira couplings with various terminal alkynes, leading to the formation of 2-alkynyl-6-(trichloromethyl)pyridines. The general conditions for Sonogashira couplings on 2-bromopyridines would likely be applicable, but specific experimental validation for this particular compound is not available.

A generalized, hypothetical Sonogashira coupling is shown below:

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Alkynyl-6-(trichloromethyl)pyridine |

This table represents a generalized, hypothetical reaction and is not based on published experimental data for this specific substrate.

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. It is highly anticipated that this compound would readily participate in Negishi couplings with various organozinc reagents. The enhanced electrophilicity of the C-Br bond should favor the oxidative addition step in the catalytic cycle. As with the other cross-coupling reactions, while the general utility of the Negishi reaction for 2-halopyridines is well-documented, specific applications to this compound with detailed experimental findings are currently not reported in the literature.

Radical Reactions Involving the Bromo Group

While classical radical chain reactions like radical dehalogenation can be performed, the bromo group at the 2-position of the pyridine ring is more commonly functionalized through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental for creating carbon-carbon bonds and proceed through catalytic cycles that involve oxidative addition and reductive elimination steps, which can involve intermediates with radical-like character.

The Suzuki-Miyaura coupling offers a powerful method for forming a new carbon-carbon bond by reacting the bromo group with an organoboron compound, typically an aryl or vinyl boronic acid. This reaction is catalyzed by a palladium(0) complex and requires a base. beilstein-journals.orgresearchgate.netnih.gov The versatility of the Suzuki reaction allows for the introduction of a wide variety of substituents at the 2-position of the pyridine ring. nih.gov A general protocol for this transformation involves the use of a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ or K₂CO₃. researchgate.netnih.gov

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that joins the 2-bromopyridine (B144113) with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a copper(I) co-catalyst. wikipedia.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.orgscirp.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.orgresearchgate.net

Table 1: Examples of Cross-Coupling Reactions on 2-Bromopyridine Systems

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, Base | 2-Arylpyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylpyridine |

Transformations of the Trichloromethyl Group

The trichloromethyl group is a synthetic precursor to several other important functional groups. Its transformations primarily involve the substitution of the chlorine atoms or the alteration of the carbon's oxidation state.

Halogen Exchange Reactions: Conversion to Trifluoromethyl and Difluoromethyl Groups

The conversion of a trichloromethyl group to a trifluoromethyl group is a key transformation, as the trifluoromethyl substituent is highly sought after in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. This is typically achieved through a halogen exchange (Halex) reaction using a fluoride (B91410) source. The Swarts reaction, employing antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or the use of anhydrous hydrogen fluoride (HF) are common industrial methods for this conversion on a variety of aromatic systems.

For pyridine derivatives, this transformation allows for the synthesis of trifluoromethylpyridines (TFMPs), which are crucial building blocks. The reaction involves the stepwise replacement of chlorine atoms with fluorine, and the conditions can be tuned to favor the formation of the trifluoromethyl or intermediate chlorodifluoromethyl and dichlorofluoromethyl groups.

Hydrolytic Transformations of the Trichloromethyl Moiety

Reductive Conversions of the Trichloromethyl Group

Selective reduction of the trichloromethyl group is a useful synthetic tool. It is possible to reduce the -CCl₃ group to a dichloromethyl (-CHCl₂) group. This can be accomplished by treating the trichloromethylpyridine with a strong base and an anionic reductant in a polar, non-hydroxylic solvent. wikipedia.org This partial reduction provides access to dichloromethyl-substituted pyridines, which are themselves valuable synthetic intermediates. Further reduction to a monochloromethyl or a methyl group is also possible using stronger reducing agents, though this may require harsher conditions that could affect the bromo substituent or the pyridine ring itself.

Reactions Involving Carbene and Carbyne Intermediates from Trichloromethyl Precursors

The trichloromethyl group can serve as a precursor to dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. The generation of dichlorocarbene from a trichloromethyl group on an aromatic ring is typically achieved by treatment with a strong, non-nucleophilic base. The base abstracts a proton from a source in the reaction mixture, or in some cases, can initiate an elimination pathway. The most common method for generating dichlorocarbene involves the reaction of chloroform (B151607) with a base like potassium tert-butoxide. wikipedia.org By analogy, treatment of a trichloromethyl-substituted pyridine with a suitable base could lead to the formation of a trichloromethyl anion, which could then lose a chloride ion to generate dichlorocarbene. This reactive species can then participate in various cycloaddition reactions, for example, with alkenes to form dichlorocyclopropanes. wikipedia.org

Functionalization via C-Cl Bond Activation

The selective activation of a single C-Cl bond within the trichloromethyl group for functionalization is a challenging transformation and less common than reactions involving all three chlorine atoms. Most synthetic strategies utilize the trichloromethyl group as a latent carboxylic acid, trifluoromethyl group, or methyl group. However, the principles of transition metal-catalyzed cross-coupling could theoretically be applied. For instance, under carefully controlled conditions with a suitable palladium or nickel catalyst, it might be possible to achieve selective coupling of one chlorine atom with an organometallic reagent. Such transformations are at the forefront of catalytic method development and are not yet standard procedures for this class of compounds. The high reactivity of the trichloromethyl group often leads to multiple substitutions or reductions, making selective single C-Cl bond activation a significant synthetic hurdle. In some contexts, the trichloromethyl group has been found to be sterically demanding and unreactive towards certain synthetic transformations. acs.org

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.orgnih.gov This deficiency is further intensified by the strong electron-withdrawing nature of the trichloromethyl group. Consequently, the pyridine ring is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution. wikipedia.orgwikipedia.orgopenstax.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine nitrogen, being basic, can be protonated or coordinate to Lewis acids, which are often used as catalysts in these reactions. wikipedia.org This further deactivates the ring towards electrophilic attack. wikipedia.org Generally, pyridine itself undergoes electrophilic substitution, such as nitration and sulfonation, only under harsh reaction conditions and gives the meta-substituted product. wikipedia.orgyoutube.com

The presence of the electron-withdrawing trichloromethyl and bromo substituents on this compound would be expected to further decrease the electron density of the ring, making electrophilic substitution even more difficult than in unsubstituted pyridine. youtube.com Reactions like nitration or halogenation, which typically require strong electrophiles and often catalytic activation, are therefore not commonly reported for this specific substrate. lumenlearning.combyjus.com

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Very low reactivity, potential for N-oxidation |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Extremely low reactivity |

| Friedel-Crafts | R-X/AlCl₃ or RCO-Cl/AlCl₃ | Generally not feasible due to catalyst coordination with the pyridine nitrogen |

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its inertness towards electrophiles, the pyridine ring in this compound is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgopenstax.org This is due to the presence of the electron-withdrawing trichloromethyl group and the inherent electron deficiency of the pyridine ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org The bromine atom at the 2-position serves as a good leaving group.

The positions ortho and para to the nitrogen atom are particularly activated for nucleophilic attack because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orglibretexts.org In this compound, the bromine atom is at a position activated by the ring nitrogen.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromide. For instance, the reaction with amines can lead to the formation of 2-amino-6-(trichloromethyl)pyridine derivatives. georgiasouthern.edu These reactions are often carried out at elevated temperatures. youtube.com

| Nucleophile | Product | Typical Conditions |

| Amines (e.g., R-NH₂) | 2-Alkylamino-6-(trichloromethyl)pyridine | Heat, often in a sealed tube or under pressure georgiasouthern.edu |

| Alkoxides (e.g., RO⁻) | 2-Alkoxy-6-(trichloromethyl)pyridine | Base (e.g., NaH) in an aprotic solvent |

| Thiolates (e.g., RS⁻) | 2-(Alkylthio)-6-(trichloromethyl)pyridine | Base (e.g., NaH) in an aprotic solvent |

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deumich.eduarkat-usa.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring.

The N-oxide functional group is a strong electron-donating group through resonance, which activates the pyridine ring, particularly at the ortho and para positions, towards electrophilic attack. wikipedia.orgthieme-connect.de This provides an alternative route to functionalize the pyridine ring that is otherwise difficult to achieve. Following the electrophilic substitution, the N-oxide can be deoxygenated to restore the pyridine ring.

For instance, the nitration of pyridine N-oxide occurs more readily than that of pyridine itself and typically yields the 4-nitro derivative. rsc.org In the case of this compound N-oxide, electrophilic substitution would be directed to the 4-position.

Furthermore, the N-oxide can undergo other transformations, such as 1,3-dipolar cycloaddition reactions. thieme-connect.de

| Reaction | Reagents | Intermediate/Product | Subsequent Transformation |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Deoxygenation (e.g., with PCl₃ or PPh₃) |

| Electrophilic Substitution on N-oxide (e.g., Nitration) | HNO₃/H₂SO₄ | 2-Bromo-4-nitro-6-(trichloromethyl)pyridine N-oxide | Deoxygenation to yield 2-Bromo-4-nitro-6-(trichloromethyl)pyridine |

Table 3: Reactivity of this compound N-oxide

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Trichloromethyl Pyridine

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding how chemical reactions occur. For 2-bromo-6-(trichloromethyl)pyridine (B6225466), several reaction pathways could be envisaged, primarily involving the bromo and trichloromethyl substituents, as well as the pyridine (B92270) ring itself.

Potential reaction pathways for this compound could include nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, reactions involving the trichloromethyl group, or metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the trichloromethyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. imperial.ac.uk

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping out these potential energy surfaces. acs.org Theoretical calculations can identify the structures of transition states—the highest energy points along the reaction coordinate—and intermediates. For instance, in a hypothetical SNAr reaction, DFT could be used to model the Meisenheimer complex, a key intermediate.

Table 1: Illustrative Example of Computational Data for a Hypothetical Reaction Pathway

| Parameter | Value (arbitrary units) | Description |

| Reactant Energy | 0 | Relative energy of the starting materials. |

| Transition State 1 (TS1) Energy | +25 | Energy barrier for the formation of an intermediate. |

| Intermediate Energy | +10 | Relative energy of a stable intermediate species. |

| Transition State 2 (TS2) Energy | +15 | Energy barrier for the conversion of the intermediate to the product. |

| Product Energy | -10 | Relative energy of the final products. |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively, offering deeper insights into the reaction mechanism.

Kinetic studies would involve measuring the rate of a reaction involving this compound under various conditions (e.g., temperature, concentration of reactants, solvent). The data obtained can be used to determine the rate law, which describes the mathematical relationship between the reaction rate and the concentration of reactants. The order of the reaction with respect to each reactant provides clues about the number of molecules involved in the rate-determining step. For example, a first-order dependence on the concentration of this compound and a zero-order dependence on a nucleophile would suggest a unimolecular rate-determining step, characteristic of an SN1-type mechanism. researchgate.net

Thermodynamic studies would focus on the energy changes that occur during a reaction. Key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and position of equilibrium of a reaction. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant. nih.govmdpi.com

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction

| Parameter | Value (illustrative) | Significance |

| Rate Constant (k) | 1.5 x 10-4 s-1 | Indicates the speed of the reaction at a given temperature. |

| Activation Energy (Ea) | 85 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol | A negative value indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | A negative value suggests an increase in order in the system. |

This table contains hypothetical data for illustrative purposes.

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. acs.org While specific isotopic labeling studies on this compound have not been reported, the principles of this methodology are broadly applicable.

For instance, to investigate a nucleophilic substitution at the C2 position, one could synthesize this compound with a heavy isotope of carbon (13C) at that specific position. By analyzing the position of the 13C label in the product, one can confirm whether the substitution occurred at the expected site.

Similarly, deuterium (B1214612) (2H) labeling can be used to probe the involvement of C-H bonds in a reaction mechanism. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a C-H bond is broken in the rate-determining step. General strategies for the isotopic labeling of pyridine rings, often involving nitrogen isotopes like 15N, have been developed and could be adapted for such studies. chemrxiv.orgrsc.org

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the two substituents exert significant electronic and steric influences on the reactivity of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the trichloromethyl group generally directs nucleophilic attack to the C2, C4, and C6 positions. imperial.ac.uk Since C2 and C6 are already substituted, nucleophilic aromatic substitution would be expected to preferentially occur at the C4 position, if a suitable pathway is available. However, substitution of the bromine at C2 is also a likely outcome, especially in metal-catalyzed reactions. acs.orgresearchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions where a new chiral center is created. For example, if the trichloromethyl group were to be transformed into a new functional group that is a stereocenter, the stereochemical outcome of this transformation would be of interest. The existing molecular framework could potentially direct the approach of reagents, leading to a preference for one enantiomer or diastereomer.

Systematic studies on the functionalization of substituted pyridines have shown that the nature and position of substituents play a critical role in determining the regioselectivity of a given reaction. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Trichloromethyl Pyridine and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-bromo-6-(trichloromethyl)pyridine (B6225466). Both ¹H and ¹³C NMR spectroscopy would provide critical information about the molecular framework.

In the ¹H NMR spectrum, the pyridine (B92270) ring protons would exhibit characteristic chemical shifts and coupling patterns. The protons at positions 3, 4, and 5 would appear as a complex multiplet system due to spin-spin coupling. The exact chemical shifts would be influenced by the deshielding effects of the electronegative bromine atom and the trichloromethyl group.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the bromine (C2) and the carbon of the trichloromethyl group (C7) would have characteristic chemical shifts due to the presence of these heavy atoms. The signals for the pyridine ring carbons (C3, C4, C5, C6) would also be resolved, providing a complete carbon skeleton of the molecule.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | 7.8 - 8.0 | 130 - 132 |

| 4 | 7.6 - 7.8 | 138 - 140 |

| 5 | 7.4 - 7.6 | 125 - 127 |

| 2 | - | 142 - 144 |

| 6 | - | 150 - 152 |

| CCl₃ | - | 95 - 98 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₆H₃BrCl₃N.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation. The analysis of these fragmentation patterns can provide valuable structural information. Key fragmentation pathways would likely involve the loss of a chlorine or bromine radical, or the cleavage of the trichloromethyl group.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₆H₃⁷⁹Br³⁵Cl₃N)⁺ | 292.8461 |

| [M]⁺ (C₆H₃⁸¹Br³⁵Cl₃N)⁺ | 294.8440 |

| [M-Cl]⁺ | 257.8771 / 259.8750 |

| [M-Br]⁺ | 213.9282 |

| [M-CCl₃]⁺ | 155.9401 / 157.9372 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method would provide accurate bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the planar structure of the pyridine ring and the geometry of the trichloromethyl group. Furthermore, it would reveal the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridine ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl and C-Br bonds, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Chiroptical Spectroscopy for Chirality Assessment of Derivatives

While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced into the molecule, for instance, by substitution at the trichloromethyl group or by the formation of atropisomers. For such chiral derivatives, chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral centers. ORD measures the rotation of the plane of polarized light as a function of wavelength.

These techniques are crucial for confirming the enantiomeric purity and assigning the absolute configuration of chiral derivatives of this compound, which is vital in fields such as medicinal chemistry and materials science where stereochemistry plays a critical role.

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Trichloromethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-bromo-6-(trichloromethyl)pyridine (B6225466). Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and the M06 suite of functionals are commonly employed to model molecules with similar structural motifs. researchgate.netderpharmachemica.comresearchgate.net

These computational methods are crucial for determining key energetic properties. For example, calculations on pyridine (B92270) derivatives can elucidate their dipole moments and the energies of their frontier molecular orbitals. researchgate.netyoutube.com In a study on 2,6-bis(bromomethyl)pyridine, the calculated dipole moment was found to be 4.2863 Debye, suggesting its potential as a solvent. derpharmachemica.com

Table 1: Selected Calculated Parameters for a Pyridine Derivative

| Parameter | Calculated Value | Method/Basis Set |

| Dipole Moment | 4.2863 Debye | B3LYP/6-311G(d,p) |

This table is illustrative and based on data for a structurally related compound, 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and regioselectivity of chemical reactions. numberanalytics.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the behavior of molecules as nucleophiles or electrophiles. youtube.com The HOMO, being the highest energy occupied orbital, is associated with nucleophilicity, while the LUMO, the lowest energy unoccupied orbital, is linked to electrophilicity. youtube.comlibretexts.org

For pyridine derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netgkyj-aes-20963246.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. derpharmachemica.com Computational studies on pyridine-containing compounds often involve the calculation of HOMO and LUMO energies to understand their chemical behavior. researchgate.netgkyj-aes-20963246.com

The regioselectivity of reactions involving substituted pyridines can also be rationalized using FMO theory. numberanalytics.comnih.gov The spatial distribution and coefficients of the HOMO and LUMO on different atoms within the molecule can indicate the preferred sites for reaction. For instance, in reactions of 3,4-pyridynes, substituent effects, which alter the FMOs, have been shown to control the regioselectivity of nucleophilic additions. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating reaction mechanisms and characterizing transition states. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy pathway from reactants to products, passing through one or more transition states. smu.edu

For reactions involving pyridine derivatives, computational methods like DFT can be used to model complex reaction sequences. For example, the mechanism of C3-selective cyanation of pyridines has been investigated using theoretical calculations, revealing that a combination of electronic and steric factors governs the regioselectivity. researchgate.net Similarly, the regiodivergent alkylation of pyridines has been studied computationally, showing how different aggregation states of alkyllithium reagents direct the reaction to either the C2 or C4 position. acs.org These studies often involve locating and characterizing the transition state structures, which are first-order saddle points on the PES. smu.edu

The intrinsic reaction coordinate (IRC) is often calculated to confirm that a given transition state connects the intended reactants and products. smu.edu Computational analysis of reaction mechanisms can also provide insights into the role of catalysts and intermediates. For instance, mechanistic and theoretical studies have been used to understand the role of radical intermediates in the C3-functionalization of pyridines. researchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. wikipedia.orgnih.gov These interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but play a vital role in various chemical and biological processes. wikipedia.orgtaylorandfrancis.comiosrjournals.org

In the context of this compound, several types of NCIs are expected to be significant. The bromine atom can participate in halogen bonding, acting as a Lewis acid. taylorandfrancis.com The pyridine ring can engage in π-π stacking interactions with other aromatic systems. wikipedia.org Furthermore, the molecule as a whole will experience van der Waals forces, which are temporary fluctuations in electron density creating transient dipoles. iosrjournals.orglibretexts.org

Computational methods are essential for the quantitative analysis of these weak interactions. iosrjournals.org Techniques such as DFT can be used to calculate the energies and geometries of non-covalently bound complexes. iosrjournals.org The analysis of NCIs is critical in fields like drug design, where the binding of a small molecule to a protein receptor is governed by a network of non-covalent interactions. taylorandfrancis.com For pyridine-based compounds, understanding these interactions is key to predicting their behavior in biological systems and materials science applications. nih.govacs.org

Prediction of Spectroscopic Parameters (methods, not specific values)

Computational chemistry offers powerful methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra.

For vibrational spectroscopy (Infrared and Raman), quantum chemical calculations, particularly using DFT, are widely employed to compute harmonic vibrational frequencies. researchgate.netderpharmachemica.com These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of the potential energy distribution (PED) allows for the assignment of calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations. researchgate.net

In the realm of nuclear magnetic resonance (NMR) spectroscopy, theoretical methods can predict chemical shifts and coupling constants. These calculations are highly sensitive to the molecular geometry and the computational method employed.

For electronic spectroscopy (UV-Visible), Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other molecular orbitals. nih.gov Such calculations have been successfully applied to various pyridine derivatives to understand their spectroscopic behavior. nih.gov

Applications of 2 Bromo 6 Trichloromethyl Pyridine As a Synthetic Building Block and Research Probe

Utilization in the Synthesis of Complex Heterocyclic Compounds

The structure of 2-Bromo-6-(trichloromethyl)pyridine (B6225466) makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

Research has shown that 2-bromopyridines are excellent substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 2-aryl-substituted pyridines. researchgate.net These bi-aryl structures are prevalent motifs in pharmaceuticals and functional materials. In this context, this compound can be coupled with a wide range of aryl or heteroaryl boronic acids to generate novel substituted pyridines. The trichloromethyl group, being sterically bulky and strongly electron-withdrawing, can influence the regioselectivity and efficiency of these coupling reactions. While the bromine at the 2-position is the primary reactive site for such couplings, the -CCl₃ group remains intact, offering a site for potential subsequent chemical transformations or serving to modulate the electronic properties of the final molecule.

The compound's utility is not limited to bi-aryl synthesis. The reactive C-Br bond can participate in other coupling reactions, such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and Heck reactions, thereby providing access to a diverse array of complex pyridine (B92270) derivatives. These reactions pave the way for constructing elaborate molecular architectures, including those with fused ring systems, from a readily available starting material.

Table 1: Reactivity of the 2-Bromo Group in Pyridine Systems

| Reaction Type | Coupling Partner | Resulting Structure | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | 2-Arylpyridine | researchgate.net |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynylpyridine | - |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-Aminopyridine | - |

Role as an Intermediate in the Development of Agrochemical Research Molecules (excluding efficacy and toxicity)

In the field of agrochemical research, substituted pyridines are a critically important class of compounds. The chloro-analogue of the title compound, 2-chloro-6-(trichloromethyl)pyridine, known as Nitrapyrin (B159567), is a well-established commercial nitrification inhibitor. hach.comsigmaaldrich.com It functions by targeting soil bacteria responsible for the oxidation of ammonium. Patents detail the synthesis of Nitrapyrin and its importance as a tool for improving nitrogen use efficiency in agriculture. google.com

This compound serves as a direct structural analogue and a key intermediate for the synthesis of new agrochemical research molecules. The core (trichloromethyl)pyridine structure is the key pharmacophore, and slight modifications can be explored to develop new active compounds. The primary advantage of using the bromo-derivative over its chloro counterpart in a research context lies in its differential reactivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows chemists to use this compound as a building block to construct a library of new potential agrochemicals where the bromine atom is replaced by various other functional groups, a strategy that is less efficient with the less reactive chloro-analogue. This makes it an important starting material for structure-activity relationship (SAR) studies in the discovery of new agrochemicals.

Application in the Construction of Advanced Material Precursors (excluding material properties)

The development of advanced materials with tailored functions is a major focus of modern science. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. The synthesis of COFs relies on the use of specific molecular building blocks, or monomers, that can be linked together in a predictable way. Pyridine-containing monomers are of particular interest for constructing COFs due to the ability of the nitrogen atom to act as a coordination site or to impart specific electronic properties to the final material. nih.govrsc.orgresearchgate.netrsc.org

While direct synthesis of a COF from this compound has not been extensively documented in peer-reviewed literature, its structure makes it a highly suitable candidate as a precursor for such materials. The compound features two distinct reactive sites:

The bromo group , which can undergo polymerization through cross-coupling reactions (e.g., Yamamoto or Suzuki polymerization) to form conjugated polymers. rsc.org

The trichloromethyl group , which can potentially be used for post-synthetic modification of a polymer or material.

For example, this compound could be envisioned as a monomer in the synthesis of linear conjugated polymers or as a building block for more complex, two- or three-dimensional porous materials like COFs. Its rigid pyridine core and reactive handles are ideal for creating robust, porous architectures.

Table 2: Potential Roles in Material Synthesis

| Material Type | Synthetic Role of this compound | Potential Reaction |

|---|---|---|

| Conjugated Polymers | Monomer | Palladium-catalyzed cross-coupling polymerization |

| Covalent Organic Frameworks (COFs) | Precursor/Monomer | Schiff-base condensation (after functional group transformation) or coupling reactions |

| Functionalized Surfaces | Anchoring Molecule | Reaction of the bromo group with a surface-bound species |

Incorporation into Ligand Design for Coordination Chemistry and Catalysis

The design of ligands is central to the development of new catalysts and coordination complexes. Pyridine is a fundamental heterocyclic motif in ligand design, with the nitrogen atom serving as an excellent donor for a wide range of metal ions. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complex.

This compound is an attractive scaffold for creating novel ligands. The pyridine nitrogen can act as the primary coordination site. The bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions to introduce other donor groups (e.g., phosphines, amines, or other heterocycles), leading to the formation of bidentate or multidentate ligands. mdpi.comnih.gov

The trichloromethyl group at the 6-position exerts a significant influence on the ligand's properties:

Steric Hindrance: The bulky -CCl₃ group can create a specific coordination pocket around the metal center, influencing the substrate selectivity of a potential catalyst.

Electronic Effect: As a powerful electron-withdrawing group, it decreases the electron density on the pyridine nitrogen, making it a weaker donor. This can significantly impact the redox potential and reactivity of the coordinated metal center.

By modifying the bromo position while retaining the influential trichloromethyl group, a family of ligands with systematically varied properties can be synthesized. These ligands could be used to prepare novel transition metal complexes for applications in homogeneous catalysis, where fine-tuning of the catalyst's environment is key to achieving high efficiency and selectivity.

Use as a Chemical Probe for Investigating Biochemical Pathways and Targets (mechanistic, not clinical)

Understanding the function of enzymes and other biological targets at a molecular level often relies on the use of specific chemical probes—small molecules that can interact with and modulate the activity of a target protein. Due to its close structural similarity to the potent nitrification inhibitor Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine], this compound is an ideal candidate for use as a chemical probe to investigate specific biochemical pathways.

Nitrapyrin is known to be a specific inhibitor of ammonia (B1221849) monooxygenase (AMO), a copper-dependent enzyme found in nitrifying bacteria. Mechanistic studies suggest that Nitrapyrin's inhibitory action may arise from its direct interaction with the copper ion(s) in the enzyme's active site. The (trichloromethyl)pyridine core is essential for this activity.

By analogy, this compound can be employed as a research tool to study the mechanism of AMO and other related metalloenzymes. Its inhibitory action can be used to:

Probe the structure and function of the enzyme's active site.

Investigate the role of copper in the catalytic cycle of nitrification.

Differentiate between different types of ammonia-oxidizing organisms in environmental samples based on their sensitivity to the inhibitor.

The use of such specific inhibitors allows researchers to dissect complex biological processes, such as the nitrogen cycle, by selectively blocking a single enzymatic step and observing the downstream consequences.

Environmental Transformation and Degradation Pathways of 2 Bromo 6 Trichloromethyl Pyridine

Photolytic Degradation Mechanisms

While direct studies on the photolytic degradation of 2-bromo-6-(trichloromethyl)pyridine (B6225466) are not available, research on the analogous compound, nitrapyrin (B159567) (2-chloro-6-(trichloromethyl)pyridine), indicates that it undergoes rapid photodegradation. epa.gov It is anticipated that this compound would also be susceptible to degradation by light. The process for nitrapyrin is wavelength-dependent, with increased degradation observed at wavelengths below 300 nm. researchgate.net The mechanism likely involves the absorption of UV radiation, leading to the cleavage of the carbon-chlorine or carbon-bromine bonds and the pyridine (B92270) ring. The primary degradation product from the photolysis of nitrapyrin is 6-chloropicolinic acid. wikipedia.org

Interactive Table: Photodegradation of Nitrapyrin

| Parameter | Finding for Nitrapyrin | Potential Implication for this compound |

|---|---|---|

| Susceptibility | Rapidly photodegrades. epa.gov | Likely susceptible to photolytic degradation. |

| Key Product | 6-Chloropicolinic Acid. wikipedia.org | 6-Bromopicolinic acid would be an expected major product. |

| Influencing Factors | Wavelength dependent, enhanced below 300 nm. researchgate.net | Similar wavelength dependency is probable. |

Hydrolytic Pathways and Products

The hydrolysis of this compound has not been specifically documented. However, its chloro-analogue, nitrapyrin, is known to hydrolyze, particularly in aqueous solutions. The primary pathway for nitrapyrin's hydrolysis involves the conversion of the trichloromethyl group to a carboxylic acid group, yielding 6-chloropicolinic acid. wikipedia.org This process is a significant route of degradation in the environment. researchgate.net It is plausible that this compound undergoes a similar hydrolytic transformation to form 6-bromopicolinic acid. The rate of hydrolysis for nitrapyrin is influenced by temperature. epa.gov

Interactive Table: Hydrolysis of Nitrapyrin

| Parameter | Finding for Nitrapyrin | Potential Implication for this compound |

|---|---|---|

| Primary Pathway | Hydrolysis of the trichloromethyl group. wikipedia.org | A similar pathway is expected, leading to the formation of a carboxylic acid. |

| Major Product | 6-Chloropicolinic Acid. wikipedia.org | 6-Bromopicolinic acid is the likely corresponding product. |

| Environmental Significance | A key degradation route in soil and water. researchgate.netepa.gov | Hydrolysis is likely a significant degradation pathway in the environment. |

Biotic Transformation Mechanisms in Environmental Systems

Specific studies on the biotic transformation of this compound are lacking. For nitrapyrin, biotic degradation is a key process in soil. researchgate.net Soil microorganisms, such as the ammonia-oxidizing bacterium Nitrosomonas europaea, can oxidize nitrapyrin to 6-chloropicolinic acid. researchgate.net This transformation is a detoxification pathway, as 6-chloropicolinic acid is less effective as a nitrification inhibitor. mdpi.com Given the structural similarity, it is anticipated that soil microbes could also transform this compound, likely through similar oxidative pathways. The effectiveness of this biotic degradation can be influenced by soil type, temperature, and microbial population density. mdpi.comumcs.pl

Interactive Table: Biotic Transformation of Nitrapyrin

| Parameter | Finding for Nitrapyrin | Potential Implication for this compound |

|---|---|---|

| Key Process | Microbial oxidation in soil. researchgate.netresearchgate.net | Likely undergoes microbial degradation in soil environments. |

| Primary Metabolite | 6-Chloropicolinic Acid. researchgate.net | 6-Bromopicolinic acid is the probable primary metabolite. |

| Influencing Factors | Soil temperature, organic matter, and microbial activity. mdpi.comumcs.pl | Similar factors would be expected to influence its biotic transformation. |

Studies on Environmental Persistence and Abiotic Degradation

There is no direct information on the environmental persistence of this compound. For nitrapyrin, its persistence in soil is variable, with reported half-lives ranging from less than 3 to 77 days, depending on soil type and temperature. mdpi.com Higher temperatures generally lead to faster degradation. mdpi.com The primary degradation product, 6-chloropicolinic acid, is more mobile in soil than the parent compound. epa.gov Abiotic degradation processes for nitrapyrin include hydrolysis and photolysis. epa.govresearchgate.net Due to its structural similarity, this compound is expected to have a comparable, though not identical, persistence in the environment, influenced by the same abiotic factors. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which might lead to faster degradation rates under certain conditions.

Interactive Table: Environmental Persistence of Nitrapyrin

| Parameter | Finding for Nitrapyrin | Potential Implication for this compound |

|---|---|---|

| Soil Half-Life | <3 to 77 days. mdpi.com | Persistence is likely to be in a similar range, but could be shorter due to the weaker C-Br bond. |

| Key Degradation Routes | Hydrolysis, photolysis, and microbial degradation. epa.govresearchgate.net | The same degradation routes are expected to be significant. |

| Major Degradate | 6-Chloropicolinic Acid. wikipedia.org | 6-Bromopicolinic acid is the anticipated major degradation product. |

| Mobility | The degradate (6-CPA) is more mobile than the parent compound. epa.gov | The degradate (6-BPA) is likely to be more mobile than the parent compound. |

Future Directions and Emerging Research Avenues for 2 Bromo 6 Trichloromethyl Pyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis and derivatization of halogenated pyridines. spirochem.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability, making it particularly suitable for handling reactive intermediates and potentially hazardous reactions often associated with pyridine (B92270) chemistry. spirochem.comuc.pt

Key Advantages for 2-Bromo-6-(trichloromethyl)pyridine (B6225466):

Enhanced Safety: The synthesis of pyridine derivatives can involve hazardous reagents and intermediates. uc.pt Continuous flow systems minimize the volume of reactive material at any given time, significantly reducing the risks associated with thermal runaways or the handling of toxic substances.

Precise Reaction Control: Flow reactors allow for superior control over temperature, pressure, and reaction time, leading to higher selectivity and yields while minimizing the formation of byproducts. spirochem.com This is crucial for managing the selective transformation of the bromo versus the trichloromethyl group.

Scalability: Flow chemistry provides a more linear and predictable path from laboratory-scale experiments to large-scale industrial production compared to traditional batch methods. spirochem.com

Automation: Integrating flow reactors with automated platforms enables high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for applications in drug discovery and materials science.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Excellent control, ensuring uniform conditions |

| Scalability | Complex, often requires re-optimization | Linear and more straightforward |

| Reproducibility | Can be variable between batches | High consistency and repeatability |

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

Exploration of Photocatalytic and Electrocatalytic Transformations

Visible-light photoredox catalysis and electrocatalysis are powerful tools in modern organic synthesis that operate under mild conditions, offering new pathways for the functionalization of heterocyclic compounds. acs.orgprinceton.educardiff.ac.uk These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates that can participate in unique bond-forming reactions. acs.org

Photocatalytic Potential: Visible-light photocatalysis, often employing ruthenium or iridium complexes, can activate substrates through photoexcitation. acs.org For this compound, this could enable:

C-Br Bond Functionalization: The bromo group can be targeted for cross-coupling reactions or conversion to other functional groups under photocatalytic conditions.

Trichloromethyl Group Transformation: Photocatalysis could facilitate the enantioselective trichloromethylation of other substrates using a derivative of this compound or enable novel transformations of the CCl3 group itself. acs.org

Arene Functionalization: Protocols for the photocatalytic trifluoromethylation of arenes and heteroarenes are well-established and could be adapted for transformations involving the trichloromethyl group. princeton.edu

Electrocatalytic Avenues: Electrosynthesis offers a reagent-free method for oxidation and reduction, driven by an applied electrical potential. researchgate.net This approach is promising for:

Reductive Dehalogenation: Electrocatalytic methods have proven effective for the reductive dehalogenation of halogenated organic pollutants, a process that could be selectively applied to the C-Br bond of this compound. acs.org

Carboxylation: The electrochemical carboxylation of organohalides is a known transformation that could be explored to convert the bromo-substituted pyridine into a carboxylic acid derivative. researchgate.net

Generation of Reactive Intermediates: Electrochemical methods can generate radical anions or cations, opening up reaction pathways that are complementary to traditional thermal methods. cardiff.ac.uk

Application of Machine Learning and Artificial Intelligence in Reaction Design

Future Applications in Pyridine Chemistry:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products and optimal conditions for reactions involving this compound, saving significant experimental time and resources. technologynetworks.comsoton.ac.uk

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound, potentially identifying pathways that a human chemist might overlook. soton.ac.uk

De Novo Molecular Design: AI algorithms can be used to design new derivatives of this compound with specific electronic or steric properties for use as pharmaceuticals, agrochemicals, or advanced materials. nih.govnih.govtandfonline.com These models can integrate synthetic feasibility into the design process, ensuring that the proposed molecules are accessible. gcande.org

Development of Novel Derivatization Strategies for Advanced Research Materials

The distinct reactivity of the bromo and trichloromethyl substituents makes this compound a versatile building block for creating advanced materials. nbinno.com Future research will likely focus on developing novel derivatization strategies to access materials with unique properties.

Cross-Coupling Reactions: The bromo group is an ideal handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install new carbon-carbon and carbon-heteroatom bonds.

Functional Group Interconversion: The trichloromethyl group can be converted into a variety of other functionalities. For instance, hydrolysis can yield a carboxylic acid, while reaction with antimony trifluoride can produce the corresponding trifluoromethyl group, a moiety highly valued in pharmaceutical and agrochemical compounds. nih.gov

Immobilization on Surfaces: Derivatization can be used to attach the pyridine scaffold to solid supports. For example, a related compound, 2-bromo-6-chloromethylpyridine, has been used to immobilize biomimetic metal ion chelates on functionalized carbons, suggesting a pathway for creating novel catalysts or separation materials. mdpi.com

Analytical Reagents: Novel derivatization strategies can also be applied in analytical chemistry. Picolinoyl derivatives, for example, have been used to enhance the signal of corticosteroids in mass spectrometry, a concept that could be extended to other analytical challenges. nih.gov

Sustainable Synthesis Approaches and Waste Minimization in its Production and Utilization

Key Green Chemistry Strategies:

Catalysis: Shifting from stoichiometric reagents to catalytic systems (e.g., biocatalysts, reusable solid-supported catalysts) can dramatically reduce waste and improve atom economy. ijarsct.co.in The use of efficient and reusable catalysts like activated fly ash has been explored for the synthesis of other pyridine derivatives. bhu.ac.in

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govacs.org

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents, is a key goal. ijarsct.co.in Solvent-free reaction conditions are also a highly desirable approach. rasayanjournal.co.in

Waste Reduction and Treatment: A crucial aspect of sustainability involves minimizing waste at its source by optimizing reactions to prevent byproduct formation. chimia.chresearchgate.net For unavoidable waste streams containing pyridine derivatives, advanced treatment methods such as adsorption on specialized resins can be employed to purify wastewater and, in some cases, recover valuable materials. seplite.comseplite.com

Table 2: Emerging Sustainable Techniques in Pyridine Synthesis

| Technique | Principle | Advantage for this compound Chemistry |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. nih.gov | Shorter reaction times, higher yields, reduced energy use. acs.org |

| Biocatalysis | Employs enzymes for highly selective transformations. ijarsct.co.in | Mild reaction conditions, high chemo- and regioselectivity. |

| Mechanochemistry | Uses mechanical force to induce chemical reactions. ijarsct.co.in | Often solvent-free, reducing waste and environmental impact. |

| Reusable Catalysts | Utilizes catalysts that can be easily separated and reused. bhu.ac.in | Lower costs, reduced catalyst waste, and simpler purification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.